

# A Preclinical Efficacy Comparison: PF-06840003 vs. Navoximod in IDO1 Inhibition

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Compound of Interest		
Compound Name:	PF-06840003	
Cat. No.:	B1679684	Get Quote

An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, **PF-06840003** and navoximod, reveals distinct preclinical profiles. This guide synthesizes available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a valuable resource for researchers in immuno-oncology.

Both **PF-06840003**, developed by Pfizer, and navoximod (also known as GDC-0919 or NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[4][5] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.[1][3] This guide provides a comparative overview of their preclinical efficacy based on publicly available data.

## **Mechanism of Action**

Both **PF-06840003** and navoximod function by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.[1][3] This inhibition leads to a decrease in the production of kynurenine and other downstream metabolites, thereby alleviating the suppression of effector T cells and promoting an anti-tumor immune response.[4] [5]

## **Data Presentation**



## **In Vitro Potency**

The in vitro potency of **PF-06840003** and navoximod has been evaluated in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Potency of PF-06840003

Assay Type	Target/Cell Line	Species	IC50 / EC50 (μM)	Reference(s)
Enzymatic Assay	IDO1	Human	0.41	[1][2]
IDO1	Dog	0.59	[1]	
IDO1	Mouse	1.5	[1]	
Cellular Assay	HeLa	Human	1.8	[1][2]
THP-1 (LPS/IFNy stimulated)	Human	1.7	[1][2]	

Table 2: In Vitro Potency of Navoximod



Assay Type	Target/Cell Line	Species	IC50 / EC50 (nM)	Ki (nM)	Reference(s
Cellular Activity Assay	-	-	70	-	[3]
T-cell Proliferation MLR Assay	-	Human	90	-	[3]
Enzymatic Assay	IDO1	-	-	7	[6]
Cellular Assay (HeLa)	IDO1	Human	950	-	[7]
T-cell Suppression Assay (hDC)	IDO1	Human	80 (ED50)	-	[6]
T-cell Suppression Assay (mDC)	IDO1	Mouse	120 (ED50)	-	[6]

## **In Vivo Efficacy**

The anti-tumor activity of both compounds has been assessed in syngeneic mouse models, often in combination with immune checkpoint inhibitors.

Table 3: In Vivo Efficacy of PF-06840003



Tumor Model	Combination Therapy	Key Findings	Reference(s)
CT26 (colon carcinoma)	Anti-PD-L1	Significant tumor growth inhibition; >80% reduction in intratumoral kynurenine.	[4][8]
Pan02, B16-F10, MC38, 4T1, Renca	Monotherapy	Significant antitumor activity.	[2]
GL261 (glioma)	Anti-PD-1/PD-L1, anti- CTLA-4, radiation, temozolomide	Synergistic effect.	[9]

Table 4: In Vivo Efficacy of Navoximod

Tumor Model	Combination Therapy	Key Findings	Reference(s)
B16F10 (melanoma)	Vaccination (hgp100 peptide + CpG-1826)	~95% reduction in tumor volume.	[7]
B16F10 (melanoma)	Anti-PD-L1, Anti-OX40	Improved anti-tumor response and activation of intratumoral CD8+ T cells.	[3]
Various solid tumors	Chemotherapy, Radiotherapy	Improved anti-tumor response.	[3]

## **Pharmacokinetic Properties**

A brief overview of the preclinical pharmacokinetic parameters is provided below.

Table 5: Preclinical Pharmacokinetic Profile



Compound	Parameter	Species	Value	Reference(s)
PF-06840003	Predicted Human Half-life (t1/2)	Human	16-19 hours	[4]
CNS Penetration	Rat	Good	[2]	
Navoximod	Oral Bioavailability (F)	Mouse	>70%	[7]
Plasma Kynurenine Reduction	Mouse	~50% (single oral dose)	[7]	
Absolute Bioavailability	Human	55.5%	[10]	_
Half-life (t1/2)	Human	~12 hours	[10]	_

# Experimental Protocols IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.

- Cell Culture: HeLa or THP-1 cells are seeded in 96-well plates at a density of 2 x 104 cells/well and allowed to adhere overnight.
- IDO1 Induction: To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN-y (for HeLa cells) or with a combination of LPS and IFN-y (for THP-1 cells) for 24 hours.
- Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (**PF-06840003** or navoximod) and incubated for another 24-48 hours.
- Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can



be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.

 Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

## **Kynurenine Measurement by LC-MS/MS**

This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in plasma or tissue homogenates.

- Sample Preparation:
  - To 100 μL of plasma or tissue homogenate, add an internal standard (e.g., deuterated kynurenine and tryptophan).
  - Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Collect the supernatant for analysis.
- Chromatographic Separation:
  - Inject the supernatant into a liquid chromatography system.
  - Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.
- Mass Spectrometric Detection:
  - The eluent from the LC system is introduced into a tandem mass spectrometer.
  - Analytes are ionized using electrospray ionization (ESI) in positive ion mode.
  - Quantification is performed using multiple reaction monitoring (MRM) of specific precursorto-product ion transitions for kynurenine, tryptophan, and their respective internal



standards.

#### Data Analysis:

 The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

## **Syngeneic Mouse Tumor Model**

This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.

- Cell Implantation:
  - Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are harvested and suspended in a suitable medium like PBS.
  - Inject approximately 1 x 105 to 1 x 106 cells subcutaneously into the flank of immunocompetent mice.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (length x width2) / 2.
- Treatment Administration:
  - Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.
  - Administer the IDO1 inhibitor (e.g., PF-06840003 or navoximod) via oral gavage at a predetermined dose and schedule.
  - For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via intraperitoneal injection.
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight throughout the study.



- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
- Collect tumors and other tissues for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.
- Data Analysis:
  - Compare tumor growth rates and survival between the different treatment groups to assess the efficacy of the inhibitors.

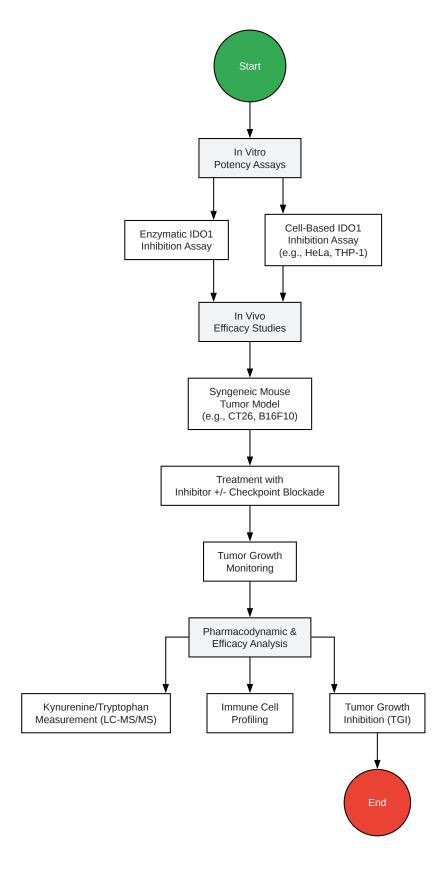
## **Visualizations**



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Caption: IDO1 signaling pathway and point of intervention.





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Caption: Preclinical evaluation workflow for IDO1 inhibitors.



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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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